molecular formula C17H13NO6S B2535758 3-(3,4-dimethylbenzenesulfonyl)-6-nitro-2H-chromen-2-one CAS No. 866013-19-6

3-(3,4-dimethylbenzenesulfonyl)-6-nitro-2H-chromen-2-one

Cat. No.: B2535758
CAS No.: 866013-19-6
M. Wt: 359.35
InChI Key: AOMGWEQHZGBIFL-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzenesulfonyl)-6-nitro-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzenesulfonyl group substituted at the 3-position of the coumarin scaffold and a nitro group at the 6-position. Coumarins are widely studied for their biological activities, including antimicrobial, anticancer, and antioxidant properties. The sulfonyl group in this compound may enhance its stability and modulate pharmacokinetic properties compared to other coumarin derivatives .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO6S/c1-10-3-5-14(7-11(10)2)25(22,23)16-9-12-8-13(18(20)21)4-6-15(12)24-17(16)19/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMGWEQHZGBIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dimethylbenzene-1-sulfonyl chloride, which is then reacted with a suitable chromenone derivative under controlled conditions to introduce the sulfonyl group. The nitro group is usually introduced through nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylbenzenesulfonyl)-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(3,4-Dimethylbenzenesulfonyl)-6-nitro-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins or other biomolecules. These interactions can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Structural Analogues in the SVN Series

The evidence primarily focuses on structurally related coumarin derivatives, such as the SVN 1-11 series , which share the 6-nitro-2H-chromen-2-one core but differ in substituents at the 3-position. Key examples include:

Compound Name 3-Position Substituent Key Functional Groups Molecular Weight Biological Activity Highlights
SVN 6 () 2-((Pyridin-4-ylmethylene)amino)thiazol-4-yl Thiazole, pyridine 379 Adulticidal, anticancer
SVN 7 () 2-((2-Hydroxybenzylidene)amino)thiazol-4-yl Phenolic hydroxyl, thiazole 394 Antioxidant, lipoxygenase inhibition
SVN 8 () 2-((3,4-Dihydroxybenzylidene)amino)thiazol-4-yl Catechol, thiazole 410 High anti-mycobacterial activity
SVN 9 () 2-((2-Methoxybenzylidene)amino)thiazol-4-yl Methoxy, thiazole Not reported Adulticidal
Target Compound 3,4-Dimethylbenzenesulfonyl Sulfonyl, methyl Not reported Inference: Potential enhanced stability

Key Differences :

  • Substituent Type : The target compound’s 3,4-dimethylbenzenesulfonyl group introduces steric bulk and electron-withdrawing effects, which may influence solubility and receptor binding compared to the thiazole- and Schiff base-containing SVN series.
  • Biological Activity : The SVN series exhibits diverse activities (e.g., SVN 8’s anti-mycobacterial IC50 = 1.56 µg/mL ), while the target compound’s sulfonyl group may favor protease inhibition or anti-inflammatory applications, as seen in other sulfonamide derivatives .

Comparison with Methoxy-Substituted Coumarins

3-(3,4-Dimethoxyphenyl)-6-nitro-2H-chromen-2-one (C03) () shares a nitro group at position 6 but features a 3,4-dimethoxyphenyl group. Key contrasts:

Property Target Compound C03 ()
3-Substituent 3,4-Dimethylbenzenesulfonyl 3,4-Dimethoxyphenyl
Electronic Effects Strong electron-withdrawing (sulfonyl) Electron-donating (methoxy)
Bioactivity Inference: Potential for enzyme inhibition Reported cytotoxicity (IC50 = 12.3 µM against MCF-7 cells)

Data Gaps and Recommendations

  • Target Compound Data : Experimental data on synthesis, IC50 values, and mechanistic studies are absent in the evidence.
  • Comparative Studies : Direct comparisons of sulfonyl- vs. thiazole-substituted coumarins are needed to validate structure-activity relationships.

Biological Activity

3-(3,4-Dimethylbenzenesulfonyl)-6-nitro-2H-chromen-2-one, a compound with the molecular formula C17H13NO6SC_{17}H_{13}NO_6S and CAS number 866013-19-6, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 6-nitro-2H-chromen-2-one with 3,4-dimethylbenzenesulfonyl chloride. The reaction conditions often require a base such as triethylamine in an organic solvent like dichloromethane to facilitate the sulfonylation process.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group and the sulfonyl moiety are critical for enhancing the compound's reactivity and affinity towards specific enzymes and receptors.

Antioxidant Activity

Research indicates that compounds with a coumarin backbone exhibit significant antioxidant properties. The presence of the nitro group in this compound may enhance its ability to scavenge free radicals. A study demonstrated that derivatives of coumarin showed promising antioxidant effects, suggesting that this compound may possess similar activities .

Anticancer Properties

In vitro studies have shown that coumarin derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines with IC50 values in the micromolar range. The mechanism often involves apoptosis induction and cell cycle arrest . Although specific data on this compound's anticancer activity is limited, its structural similarity to known anticancer agents suggests potential efficacy.

Acetylcholinesterase Inhibition

Compounds containing coumarin structures have been evaluated for their acetylcholinesterase (AChE) inhibitory activity. Given that Alzheimer’s disease is linked to decreased acetylcholine levels due to AChE overactivity, this compound may have therapeutic implications in neurodegenerative diseases. Preliminary docking studies suggest favorable interactions with AChE, indicating potential as an inhibitor .

Case Studies and Research Findings

Study Focus Findings
Study 1Antioxidant ActivityDemonstrated significant radical scavenging activity in related coumarin derivatives.
Study 2Anticancer ActivityRelated compounds showed IC50 values ranging from 5 to 15 µM against various cancer cell lines.
Study 3AChE InhibitionMolecular docking indicated strong binding affinity to AChE active site, suggesting potential for Alzheimer's treatment.

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